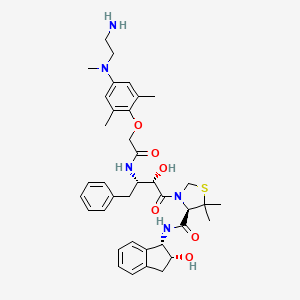
(R)-3-((2S,3S)-3-(2-(4-((2-aminoethyl)(methyl)amino)-2,6-dimethylphenoxy)acetamido)-2-hydroxy-4-phenylbutanoyl)-N-((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5,5-dimethylthiazolidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KNI-10762 is a small molecular drug known for its inhibitory activity against plasmepsin 2, an enzyme found in the malaria parasite Plasmodium falciparum . This compound is part of a class of inhibitors designed to target proteases, which are crucial for the maturation and replication of various pathogens .
Preparation Methods
The synthesis of KNI-10762 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve:
Formation of Intermediates: The initial steps involve the preparation of specific intermediates through reactions such as alkylation, acylation, and condensation.
Coupling Reactions: The final steps involve coupling the intermediates under controlled conditions to form the desired compound.
Industrial production methods for KNI-10762 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
KNI-10762 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
KNI-10762 has several scientific research applications, including:
Chemistry: Used as a model compound to study protease inhibition and enzyme kinetics.
Industry: Utilized in the development of new drugs and therapeutic agents targeting proteases.
Mechanism of Action
KNI-10762 exerts its effects by inhibiting the activity of plasmepsin 2, an enzyme involved in the degradation of hemoglobin in the malaria parasite. The compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of peptide bonds in hemoglobin . This inhibition disrupts the parasite’s ability to obtain essential nutrients, ultimately leading to its death.
Comparison with Similar Compounds
KNI-10762 is compared with other similar compounds, such as KNI-10729 and KNI-10683, which also target proteases. The uniqueness of KNI-10762 lies in its specific inhibitory activity against plasmepsin 2 and its potential for high selectivity and potency . Similar compounds include:
KNI-10729: Another protease inhibitor with a similar mechanism of action.
KNI-10683: A related compound with modifications to enhance its inhibitory activity.
These comparisons highlight the unique properties of KNI-10762, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C38H49N5O6S |
|---|---|
Molecular Weight |
703.9 g/mol |
IUPAC Name |
(4R)-3-[(2S,3S)-3-[[2-[4-[2-aminoethyl(methyl)amino]-2,6-dimethylphenoxy]acetyl]amino]-2-hydroxy-4-phenylbutanoyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C38H49N5O6S/c1-23-17-27(42(5)16-15-39)18-24(2)34(23)49-21-31(45)40-29(19-25-11-7-6-8-12-25)33(46)37(48)43-22-50-38(3,4)35(43)36(47)41-32-28-14-10-9-13-26(28)20-30(32)44/h6-14,17-18,29-30,32-33,35,44,46H,15-16,19-22,39H2,1-5H3,(H,40,45)(H,41,47)/t29-,30+,32-,33-,35+/m0/s1 |
InChI Key |
DQMDEHSLPXZFSC-WLYLRDIASA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](C(=O)N3CSC([C@H]3C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)(C)C)O)C)N(C)CCN |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NC(CC2=CC=CC=C2)C(C(=O)N3CSC(C3C(=O)NC4C(CC5=CC=CC=C45)O)(C)C)O)C)N(C)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethoxyphenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849899.png)
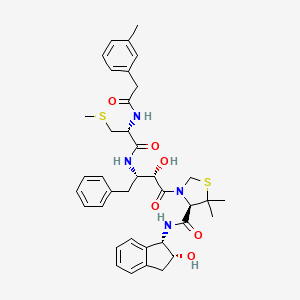
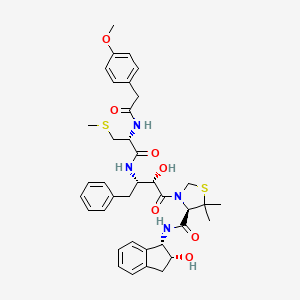
![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-pentylamino-phenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849927.png)
![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-butylamino-phenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849935.png)
![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-(pyridine-4-ylmethyl)amino-phenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849941.png)
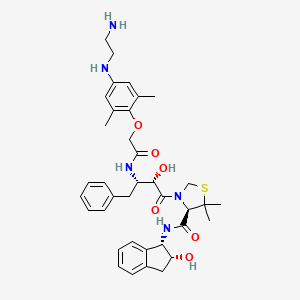

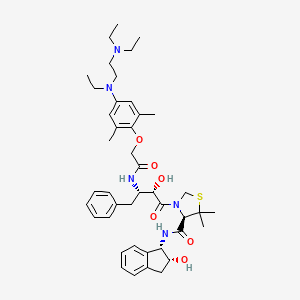
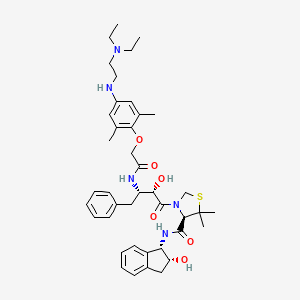
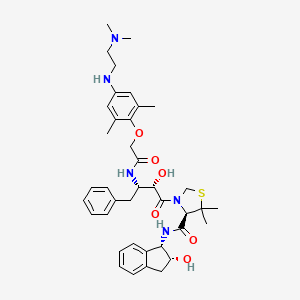
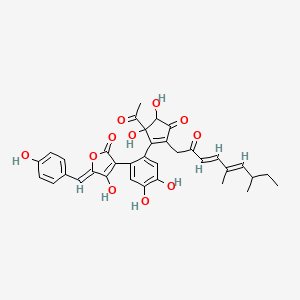
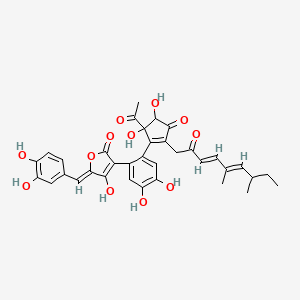
![(1S,2R,6S,14R,15R,16R)-3-(cyclopropylmethyl)-11,15-dihydroxy-N-phenyl-13,17-dioxa-3-azahexacyclo[13.2.2.1^{2,8}.0^{1,6}.0^{6,14}.0^{7,12}]icosa-7(12),8,10-triene-16-carboxamide](/img/structure/B10849997.png)
